molecular formula C11H21BrO B13638913 1-(Bromomethyl)-1-butoxycyclohexane

1-(Bromomethyl)-1-butoxycyclohexane

Cat. No.: B13638913
M. Wt: 249.19 g/mol
InChI Key: GMOUZQNHQHLQRW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-butoxycyclohexane is a halogenated cyclohexane derivative featuring a bromomethyl (-CH2Br) and a butoxy (-OC4H9) group at the 1-position of the cyclohexane ring.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-1-butoxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-2-3-9-13-11(10-12)7-5-4-6-8-11/h2-10H2,1H3

InChI Key

GMOUZQNHQHLQRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCCC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-1-butoxycyclohexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-butoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the butoxy group can participate in oxidation reactions. These reactions are facilitated by the electronic and steric properties of the cyclohexane ring, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent 1 Substituent 2 Key Features
1-(Bromomethyl)-1-butoxycyclohexane (Target) C11H21BrO ~249.19* Bromomethyl (-CH2Br) Butoxy (-OC4H9) Ether group, bulky substituent
1-(Bromomethyl)-1-ethylcyclohexane C9H17Br 205.14 Bromomethyl Ethyl (-C2H5) Alkyl substituent, lower polarity
1-(Bromomethyl)-1-methanesulfonylcyclohexane C8H15BrO2S 255.17 Bromomethyl Methanesulfonyl (-SO2CH3) Polar sulfonyl group, acidic protons
1-(Bromomethyl)cyclohexane C7H13Br 177.08 Bromomethyl None Simplest analog, high reactivity
1-(Bromomethyl)-4-methoxycyclohexane C8H15BrO 207.11 Bromomethyl 4-Methoxy (-OCH3) Ether group, para substitution
1-(Bromomethyl)cyclohexene C7H11Br 175.07 Bromomethyl Double bond (C=C) Unsaturated ring, planar structure

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Physical Properties

Bromomethyl Group : All compounds share the bromomethyl group, a reactive site for nucleophilic substitution (SN2) or elimination (E2) reactions. The bulky butoxy group in the target compound may hinder backside attack in SN2 mechanisms compared to less hindered analogs like 1-(Bromomethyl)cyclohexane .

Ether vs. The methanesulfonyl group (-SO2CH3) in enhances acidity of adjacent protons, enabling deprotonation in basic conditions, a feature absent in the target compound.

Ring Saturation : 1-(Bromomethyl)cyclohexene has an unsaturated cyclohexene ring, making it more reactive in addition reactions compared to saturated analogs.

Biological Activity

1-(Bromomethyl)-1-butoxycyclohexane is a compound whose biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by diverse research findings and case studies.

  • Molecular Formula : C11H17BrO
  • Molecular Weight : 249.16 g/mol
  • IUPAC Name : 1-(Bromomethyl)-1-butoxycyclohexane

Synthesis and Characterization

The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane typically involves the bromination of cyclohexyl derivatives followed by etherification with butanol. Characterization is often performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has indicated that 1-(Bromomethyl)-1-butoxycyclohexane exhibits significant antimicrobial properties. A study conducted by Urzúa et al. (2008) demonstrated that derivatives of cyclohexane compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Anticancer Properties

A notable area of interest is the cytotoxic effects of 1-(Bromomethyl)-1-butoxycyclohexane on cancer cell lines. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell types, making it a candidate for further investigation in cancer therapeutics. For instance, in vitro assays revealed IC50 values indicating effective cytotoxicity against specific cancer cell lines .

The proposed mechanism of action for the biological activity of 1-(Bromomethyl)-1-butoxycyclohexane involves:

  • Interaction with Cellular Membranes : The lipophilicity of the compound allows it to integrate into cellular membranes, disrupting membrane integrity and function.
  • Enzyme Inhibition : The bromomethyl group may act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(Bromomethyl)-1-butoxycyclohexane was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Research

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with 10 µM concentration led to a significant reduction in cell viability (approximately 70% after 48 hours), suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Bromomethyl)-1-butoxycyclohexane, it is beneficial to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
1-(Bromomethyl)-1-butoxycyclohexaneModerate~10 µMMembrane disruption, enzyme inhibition
CyclohexylamineLow~50 µMReceptor interaction
Butylated Hydroxy Toluene (BHT)High~5 µMAntioxidant activity

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